molecular formula C19H22N2O2S B12461395 2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12461395
M. Wt: 342.5 g/mol
InChI Key: FWLGHMXVEZQNOD-UHFFFAOYSA-N
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Description

2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the cyclopenta[b]thiophene core through a series of cyclization reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods aim to maximize efficiency, reduce waste, and ensure consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O2S/c1-3-7-16(22)21-19-17(13-9-6-11-15(13)24-19)18(23)20-14-10-5-4-8-12(14)2/h4-5,8,10H,3,6-7,9,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

FWLGHMXVEZQNOD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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